3-Quinuclidinecarbamic acid, ethyl ester

Description

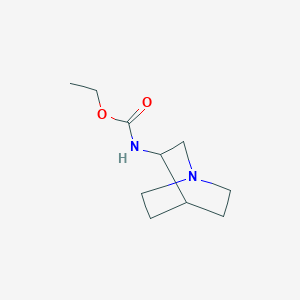

3-Quinuclidinecarbamic acid, ethyl ester (CAS: 102280-69-3) is a bicyclic carbamate ester with the molecular formula C₁₀H₁₈N₂O₂. Its structure consists of a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a carbamic acid ethyl ester group .

The quinuclidine moiety imparts conformational rigidity, enhancing binding affinity to biological targets such as acetylcholine receptors or enzymes. Its ethyl ester group improves lipophilicity, facilitating membrane permeability and bioavailability in drug design applications .

Properties

CAS No. |

102280-69-3 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate |

InChI |

InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13) |

InChI Key |

YFWYOKRKIOWLBK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1CN2CCC1CC2 |

Canonical SMILES |

CCOC(=O)NC1CN2CCC1CC2 |

Synonyms |

3-Quinuclidinecarbamic acid, ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Bicyclic Carbamates

3-Azabicyclo[3.1.0]hexane Carbamate (CAS: 204991-14-0) :

Despite sharing the same molecular formula (C₁₀H₁₈N₂O₂ ) as this compound, this compound features a smaller, strained bicyclic system (3-azabicyclo[3.1.0]hexane). The increased ring strain enhances reactivity in ring-opening reactions, making it suitable for synthesizing constrained peptides or enzyme inhibitors . In contrast, the quinuclidine core’s stability favors applications requiring prolonged metabolic resistance.- Quinaldic Acid Succinimide Ester (CAS: 136465-99-1): This quinoline-derived ester exhibits photostability and π-π stacking capabilities due to its aromatic system. While both compounds serve as pharmaceutical intermediates, the succinimide ester’s electron-deficient quinoline core enables nucleophilic substitutions, whereas the quinuclidine carbamate’s basic nitrogen facilitates protonation-dependent interactions .

Aliphatic and Fatty Acid Esters

- Myristic Acid Ethyl Ester (CAS: 124-06-1): As a saturated fatty acid ester, this compound is highly hydrophobic and serves as a model for lipid membrane dynamics. Unlike this compound, it lacks a nitrogenous bicyclic system, limiting its utility in receptor-targeted drug design but enhancing its role in nonpolar solvent applications .

- Propionic Acid Ethyl Ester (CAS: 105-37-3): A simple aliphatic ester, it is used as an electrolyte additive in lithium-ion batteries to improve thermal stability .

Physicochemical Properties

- Lipophilicity :

The logP value of this compound is estimated at 1.2–1.5 , higher than propionic acid ethyl ester (logP ≈ 0.8) but lower than myristic acid ethyl ester (logP ≈ 7.0) . - Thermal Stability :

The quinuclidine carbamate decomposes above 200°C , outperforming succinimide esters (decomposition ~150°C) due to its rigid bicyclic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.